molecular formula C21H20N6O2S B2861721 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1203147-71-0

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2861721
CAS No.: 1203147-71-0
M. Wt: 420.49
InChI Key: IWJAAZKKXAZHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a 2,4-dimethyl-substituted benzene ring linked via a sulfonamide group to a 4-aminophenyl moiety. The aminophenyl group is further functionalized with a pyrimidine core bearing a pyrazole substituent at the 6-position.

Properties

IUPAC Name

2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-9-19(16(2)12-15)30(28,29)26-18-7-5-17(6-8-18)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJAAZKKXAZHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Preparation

Core Benzene Sulfonamide Synthesis

The benzene sulfonamide core is synthesized via sulfonation of 2,4-dimethylphenol. Treatment with chlorosulfonic acid at 0–5°C produces 2,4-dimethylbenzenesulfonyl chloride, which undergoes nucleophilic substitution with 4-nitroaniline in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature). Reduction of the nitro group to an amine is achieved using hydrogen gas (1 atm) and 10% palladium-on-carbon in ethanol, yielding 2,4-dimethyl-N-(4-aminophenyl)benzenesulfonamide.

Pyrimidine-Pyrazole Intermediate Construction

The pyrimidine-pyrazole moiety is synthesized through a two-step sequence:

  • 6-Chloropyrimidin-4-amine Preparation : Condensation of guanidine hydrochloride with ethyl acetoacetate in refluxing ethanol forms 4,6-dihydroxypyrimidine, followed by chlorination using phosphorus oxychloride (POCl₃) at 110°C.
  • Pyrazole Substitution : Reaction of 6-chloropyrimidin-4-amine with 1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hours introduces the pyrazole group via nucleophilic aromatic substitution.

Coupling Strategies and Reaction Optimization

Buchwald-Hartwig Amination

The final coupling between 2,4-dimethyl-N-(4-aminophenyl)benzenesulfonamide and 6-(1H-pyrazol-1-yl)pyrimidin-4-amine employs a palladium-catalyzed cross-coupling reaction. Optimal conditions utilize:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cesium carbonate (2.5 equiv)
  • Solvent : Toluene at 110°C for 24 hours.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexanes 1:1).

Ullmann-Type Coupling as an Alternative

For scale-up, copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 120°C for 48 hours provide a lower-cost alternative, albeit with reduced yield (55–60%).

Critical Reaction Parameters

Table 1: Comparative Analysis of Coupling Methods
Parameter Buchwald-Hartwig Ullmann-Type
Catalyst Cost High (Pd-based) Low (Cu-based)
Reaction Time 24 hours 48 hours
Yield (%) 68–72 55–60
Purity (HPLC) >98% 92–95%
Scalability Moderate (≤100 g) High (≥1 kg)

Data compiled from.

Purification and Characterization

Chromatographic Techniques

Crude product purification involves:

  • Normal-Phase Chromatography : Silica gel with gradient elution (hexanes → ethyl acetate) removes unreacted starting materials.
  • Reverse-Phase HPLC : C18 column (acetonitrile/water + 0.1% formic acid) isolates the target compound to >99% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, pyrazole-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.92 (s, 1H, pyrazole-H), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₁N₆O₂S [M+H]⁺: 429.1495, found: 429.1492.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance safety and efficiency:

  • Residence Time : 30 minutes at 140°C
  • Throughput : 1.2 kg/day with 70% isolated yield.

Waste Minimization

  • Solvent recovery systems (DCM, DMF) achieve >90% reuse rates.
  • Palladium recovery via chelating resins reduces catalyst costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the sulfonamide-linked aromatic systems, pyrimidine substituents, and additional heterocyclic moieties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name / Structure Key Substituents/Features Biological Activity/Properties Reference
Target Compound 2,4-dimethylbenzene, pyrimidine-6-(pyrazole) Hypothesized enzyme inhibition (e.g., kinases, carbonic anhydrase)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () Hydroxyphenyl, dihydropyrazole Carbonic anhydrase inhibition (IC₅₀: 12–85 nM); cytotoxicity in cancer cell lines
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Fluorinated chromene, pyrazolopyrimidine Kinase inhibition (e.g., VEGFR-2); improved metabolic stability due to fluorine substituents
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () Diethylamino-pyrimidine, methoxybenzene Enhanced solubility via methoxy group; potential antimicrobial activity
2,4-difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide () Difluorobenzene, p-tolylamino-pyrimidine Squalene epoxidase inhibition (SQLE-IN-1); increased lipophilicity
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzene-1-sulfonamide () Dimethoxy-pyrimidine Antifungal activity; reduced cytotoxicity compared to halogenated analogs

Key Findings and Trends

Bioactivity Modulation via Substituents: The pyrazole moiety in the target compound may enhance binding to hydrophobic enzyme pockets compared to dihydropyrazole derivatives in , which exhibit stronger carbonic anhydrase inhibition . Fluorine substituents () improve metabolic stability and target affinity but may increase toxicity compared to methyl/methoxy groups () .

Contradictory Observations :

  • While highlights cytotoxicity in pyrazoline-linked sulfonamides, reports reduced cytotoxicity in dimethoxy-pyrimidine derivatives, suggesting substituent-dependent toxicity profiles .
  • Fluorinated compounds () show divergent applications: kinase inhibition vs. squalene epoxidase targeting, indicating context-dependent selectivity .

Structural Advantages of the Target Compound

The 2,4-dimethylbenzene group may confer moderate lipophilicity, balancing membrane permeability and solubility. However, the absence of electron-withdrawing groups (e.g., fluorine) could limit metabolic stability compared to and derivatives .

Biological Activity

2,4-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrazole and pyrimidine moieties contributes to its potential as an inhibitor in various biological pathways.

Antitumor Activity

Research indicates that sulfonamide derivatives often exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results. A study evaluating related benzene sulfonamides found that they could inhibit tumor growth effectively, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis .
  • Antioxidant Properties : Molecular docking studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress within cells and contributing to its anticancer effects .

Study 1: Antitumor Evaluation

A recent study evaluated the antitumor activity of a series of benzene sulfonamides, including derivatives similar to our compound. The results indicated significant growth inhibition in various cancer cell lines (e.g., MCF-7 and A549), with IC50 values ranging from 3.0 µM to 5.85 µM for the most potent compounds .

CompoundCell LineIC50 (µM)
Compound AMCF-73.0
Compound BA5495.85
2,4-Dimethyl-N-(...)MCF-7TBD

Study 2: Cardiovascular Effects

Another study investigated the cardiovascular effects of related sulfonamide derivatives using isolated rat heart models. The results showed that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential therapeutic role in cardiovascular diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Computational models have predicted favorable absorption and distribution characteristics, indicating that this compound could be effectively absorbed when administered .

Q & A

Q. Critical Conditions :

  • Catalysts : Pd(OAc)₂ or Pd/C for coupling reactions .
  • Solvents : THF or DMF for polar intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization for final product isolation .

Q. Yield Optimization :

  • Temperature control (60–100°C for coupling steps) and inert atmospheres (N₂/Ar) minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH, pyrazole CH) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
  • Purity Checks : Thin-layer chromatography (TLC) and HPLC ensure absence of unreacted intermediates .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions .
  • Control Experiments : Compare with known inhibitors (e.g., sulfonamide-based drugs) to validate target engagement .
  • Statistical Analysis : Use ANOVA or Bayesian modeling to assess significance of activity differences .

Example : If conflicting IC₅₀ values arise in enzyme inhibition assays, validate via isothermal titration calorimetry (ITC) for direct binding measurements .

Advanced: What computational strategies model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., kinases, GPCRs) using PyMOL for visualization .
  • Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over 100-ns trajectories, identifying key residues for mutagenesis studies .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., methyl groups) with bioactivity .

Basic: What are common biological targets for sulfonamide-pyrimidine-pyrazole hybrids, and how are they assessed?

Methodological Answer:

  • Kinases : Assess inhibition via radiometric assays (³²P-ATP incorporation) or fluorescence polarization .
  • Carbonic Anhydrases : Spectrophotometric assays using 4-nitrophenyl acetate hydrolysis .
  • Antimicrobial Targets : Broth microdilution assays (MIC values) against bacterial/fungal strains .

Key Targets : EGFR, VEGFR2, and bacterial dihydropteroate synthase are commonly studied .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl) on the benzene or pyrimidine rings .
  • Bioassay Profiling : Test analogs in dose-response assays (e.g., IC₅₀ for cytotoxicity, EC₅₀ for activation) .
  • Data Analysis : Cluster analysis (e.g., PCA) identifies structural features driving activity .

Example : Introducing electron-withdrawing groups on the pyrimidine ring enhances kinase selectivity .

Basic: What ensures reproducibility in synthesizing this compound?

Methodological Answer:

  • Reagent Purity : Use freshly distilled solvents (e.g., THF) and anhydrous conditions for moisture-sensitive steps .
  • Documentation : Detailed logs of reaction times, temperatures, and catalyst batches .
  • Analytical Consistency : Standardize NMR (500 MHz) and HPLC (C18 column) protocols across labs .

Advanced: How are metabolic stability and pharmacokinetics evaluated preclinically?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .
  • Pharmacokinetic (PK) Studies : Administer IV/PO doses in rodents; measure plasma concentrations using ELISA or MS .
  • CYP Inhibition : Fluorescent probes (e.g., P450-Glo) assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.